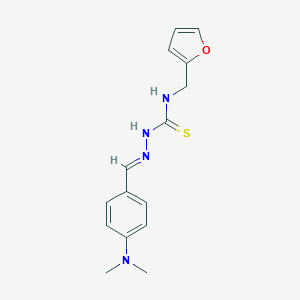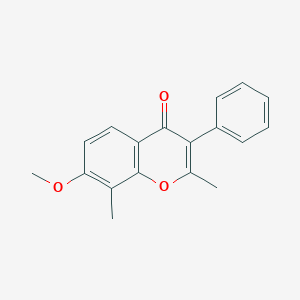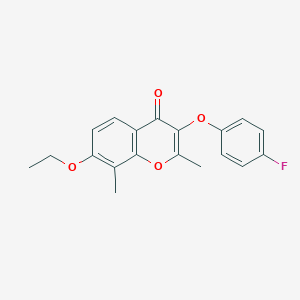
4-(dimethylamino)benzaldehyde N-(2-furylmethyl)thiosemicarbazone
Overview
Description
4-(dimethylamino)benzaldehyde N-(2-furylmethyl)thiosemicarbazone is an organic compound . The compound is used in Ehrlich and Kovac’s reagents to test indole . It is also used to prepare aldehydes from Grignard reagents .
Synthesis Analysis
The synthesis of 4-(dimethylamino)benzaldehyde N-(2-furylmethyl)thiosemicarbazone involves a condensation reaction . It can also be used as a reagent in the synthesis of molecular adduct 4DMAB4NP (4-(dimethylamino)benzaldehyde 4-nitrophenol) by reacting with 4-nitrophenol .Molecular Structure Analysis
The molecular structure of 4-(dimethylamino)benzaldehyde N-(2-furylmethyl)thiosemicarbazone can be represented as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
4-(dimethylamino)benzaldehyde N-(2-furylmethyl)thiosemicarbazone is used in the synthesis of azo-azomethine dyes by condensation reaction . It is also used as a reagent in the synthesis of molecular adduct 4DMAB4NP (4-(dimethylamino)benzaldehyde 4-nitrophenol) by reacting with 4-nitrophenol .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(dimethylamino)benzaldehyde N-(2-furylmethyl)thiosemicarbazone include a molecular weight of 149.1897 . It has a melting point of 72-75 °C (lit.) . It is slightly soluble in water .Scientific Research Applications
Amyloid-β Aggregation Inhibition
4-(Dimethylamino)benzaldehyde thiosemicarbazone derivatives, including the compound , have been synthesized and characterized for their inhibitory properties against the aggregation of amyloid-β. These compounds show potential in reducing the formation of amyloid-β fibrils, a significant factor in Alzheimer's disease. They exhibit remarkable inhibitory properties, with IC50 values below 1 µM, indicating their efficiency in reducing Aβ fibrillation. This research demonstrates the potential of these compounds in addressing neurodegenerative diseases related to amyloid-β aggregation (Matesanz et al., 2020).
Synthesis and Structural Analysis
The compound has been involved in the synthesis of novel dinuclear N-substituted 4-(dimethylamino)benzaldehyde thiosemicarbazonates of rhenium(I). These complexes display unique structural features, such as the formation of four- and/or five-membered chelate rings and the stabilization of different ligand coordination modes. This research provides valuable insights into the structural dynamics and potential applications of these complexes in various fields, including catalysis and material science (Argibay-Otero et al., 2020).
Corrosion Inhibition
This compound has been studied for its corrosion inhibition characteristics on metals like aluminum alloys and mild steel in acidic environments. The studies reveal that 4-(dimethylamino)benzaldehyde thiosemicarbazone acts as an effective inhibitor, reducing corrosion rates in harsh chemical environments. This application is particularly relevant in industrial settings where metal preservation is critical (Pinto, Nayak, & Shetty, 2011).
Spectroscopic Study and Complex Formation
In a study focused on the spectroscopic characteristics of this compound, it was used to form complexes with mercury(II). The research provides insights into the spectral properties of these complexes, offering a foundation for further exploration in areas like analytical chemistry and sensor development (Tahir, Salhin, & Ghani, 2010).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions of 4-(dimethylamino)benzaldehyde N-(2-furylmethyl)thiosemicarbazone could involve its use in the synthesis of azo-azomethine dyes by condensation reaction . It could also be used as a reagent in the synthesis of molecular adduct 4DMAB4NP (4-(dimethylamino)benzaldehyde 4-nitrophenol) by reacting with 4-nitrophenol .
properties
IUPAC Name |
1-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-3-(furan-2-ylmethyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4OS/c1-19(2)13-7-5-12(6-8-13)10-17-18-15(21)16-11-14-4-3-9-20-14/h3-10H,11H2,1-2H3,(H2,16,18,21)/b17-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEUJBLRENXKWQS-LICLKQGHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NNC(=S)NCC2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/NC(=S)NCC2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile](/img/structure/B380499.png)
![2-amino-4-[5-(2-cyanophenyl)-2-furyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B380500.png)



![(E)-3-hydroxy-10,13-dimethyl-16-(thiophen-2-ylmethylene)-3,4,7,8,9,10,11,12,13,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one](/img/structure/B380506.png)


![8-methyl-3-(1-phenyl-1H-pyrazol-4-yl)-7-[(1-phenyl-1H-pyrazol-4-yl)methoxy]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B380515.png)
![2-(4-chlorophenyl)-3-[1-(3,4-dimethoxyphenyl)-2-nitroethyl]-1H-indole](/img/structure/B380516.png)
![ethyl 1-{[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl]methyl}piperidine-4-carboxylate](/img/structure/B380517.png)
![3-[1-(2,4-dimethoxyphenyl)-2-nitroethyl]-2-phenyl-1H-indole](/img/structure/B380520.png)
![2-((2-Methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-N-(naphthalen-2-yl)acetamide](/img/structure/B380521.png)
